molecular formula C9H19ClN2 B13777740 1-(3-Chloropropyl)-4-ethylpiperazine

1-(3-Chloropropyl)-4-ethylpiperazine

Cat. No.: B13777740
M. Wt: 190.71 g/mol
InChI Key: MSTZFRIFGNWLRQ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 3-chloropropyl group and an ethyl group attached to the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloropropyl)-4-ethylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-ethylpiperazine with 1-bromo-3-chloropropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides and other oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.

Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

1-(3-chloropropyl)-4-ethylpiperazine

InChI

InChI=1S/C9H19ClN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3

InChI Key

MSTZFRIFGNWLRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCCl

Origin of Product

United States

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